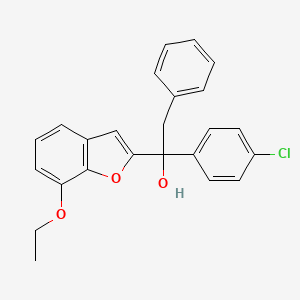
Tetramethylammonium sorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium sorbate is a compound that combines the tetramethylammonium cation with the sorbate anion The tetramethylammonium cation is a quaternary ammonium ion with the chemical formula [Me4N]+, where Me represents a methyl group Sorbate, on the other hand, is derived from sorbic acid, a naturally occurring compound used primarily as a preservative
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium sorbate can be synthesized through a reaction between tetramethylammonium hydroxide and sorbic acid. The reaction typically occurs in an aqueous medium, where tetramethylammonium hydroxide acts as a base, neutralizing the sorbic acid to form this compound and water.
Industrial Production Methods: Industrial production of this compound involves the large-scale mixing of tetramethylammonium hydroxide and sorbic acid under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium sorbate undergoes several types of chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Under certain conditions, the sorbate anion can be reduced, although this is less common.
Substitution: The tetramethylammonium cation can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for sorbate.
Substitution: Nucleophiles like halides can react with the tetramethylammonium cation under appropriate conditions.
Major Products:
Oxidation: Products can include various carboxylic acids and aldehydes.
Reduction: Reduced forms of sorbate, though less common.
Substitution: Tetramethylammonium salts with different anions.
Scientific Research Applications
Tetramethylammonium sorbate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tetramethylammonium sorbate involves its interaction with cellular membranes and enzymes. The tetramethylammonium cation can disrupt membrane integrity, leading to increased permeability and potential cell death. The sorbate anion can inhibit enzyme activity by interacting with active sites or altering enzyme conformation. These combined effects contribute to the compound’s antimicrobial properties and its potential use in various applications.
Comparison with Similar Compounds
Tetramethylammonium chloride: A common quaternary ammonium compound used in chemical synthesis and pharmacological research.
Tetramethylammonium hydroxide: Used in organic synthesis and as a strong base in various chemical reactions.
Sorbic acid: A naturally occurring compound used as a preservative in food and pharmaceuticals.
Uniqueness: Tetramethylammonium sorbate is unique in that it combines the properties of both tetramethylammonium and sorbate, resulting in a compound with enhanced antimicrobial properties and potential applications in diverse fields. Its ability to disrupt cellular membranes and inhibit enzyme activity sets it apart from other similar compounds.
Properties
CAS No. |
72138-90-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienoate;tetramethylazanium |
InChI |
InChI=1S/C6H8O2.C4H12N/c1-2-3-4-5-6(7)8;1-5(2,3)4/h2-5H,1H3,(H,7,8);1-4H3/q;+1/p-1/b3-2+,5-4+; |
InChI Key |
NIEOQTZTGJGHKV-STWYSWDKSA-M |
Isomeric SMILES |
C/C=C/C=C/C(=O)[O-].C[N+](C)(C)C |
Canonical SMILES |
CC=CC=CC(=O)[O-].C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


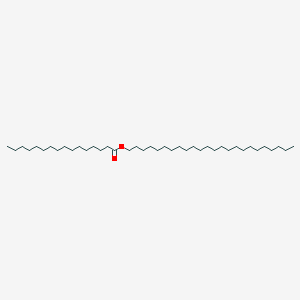
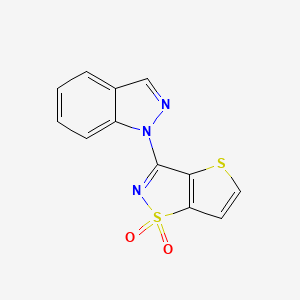
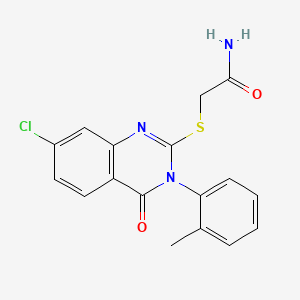
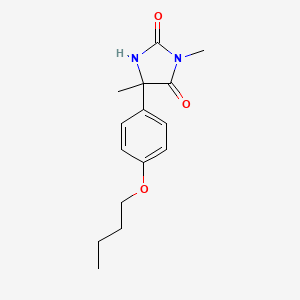
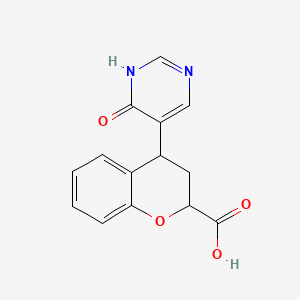
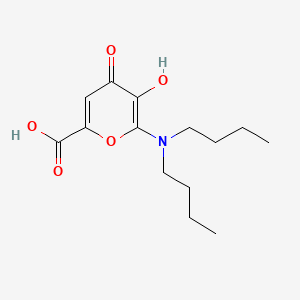
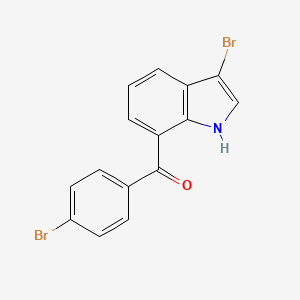
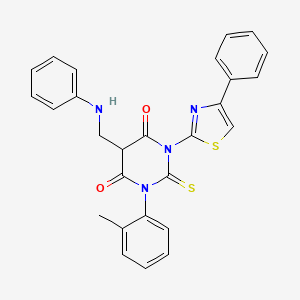
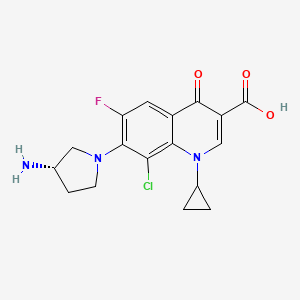
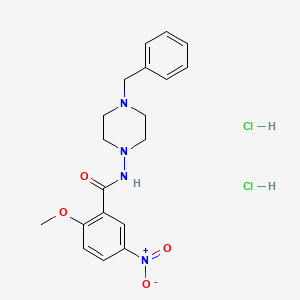


![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
